molecular formula C23H26N4O5 B2538580 4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(o-tolyl)piperidine-1-carboxamide oxalate CAS No. 1351614-90-8

4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(o-tolyl)piperidine-1-carboxamide oxalate

Cat. No.: B2538580
CAS No.: 1351614-90-8
M. Wt: 438.484
InChI Key: VUVDRJHIGJSOMZ-UHFFFAOYSA-N
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Description

4-((1H-Benzo[d]imidazol-1-yl)methyl)-N-(o-tolyl)piperidine-1-carboxamide oxalate is a synthetic small molecule characterized by a benzimidazole core linked via a methyl group to a piperidine ring, which is further substituted with an o-tolyl (ortho-methylphenyl) carboxamide moiety. The oxalate salt form enhances its solubility and stability, a common strategy in pharmaceutical chemistry to improve bioavailability .

Properties

IUPAC Name

4-(benzimidazol-1-ylmethyl)-N-(2-methylphenyl)piperidine-1-carboxamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O.C2H2O4/c1-16-6-2-3-7-18(16)23-21(26)24-12-10-17(11-13-24)14-25-15-22-19-8-4-5-9-20(19)25;3-1(4)2(5)6/h2-9,15,17H,10-14H2,1H3,(H,23,26);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVDRJHIGJSOMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)N2CCC(CC2)CN3C=NC4=CC=CC=C43.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(o-tolyl)piperidine-1-carboxamide oxalate typically involves multiple steps. One common approach starts with the preparation of the benzimidazole core, which can be synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives. The piperidine ring is then introduced via a nucleophilic substitution reaction, where the benzimidazole derivative reacts with a piperidine carboxamide precursor under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and continuous flow reactors can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(o-tolyl)piperidine-1-carboxamide oxalate can undergo various chemical reactions, including:

    Oxidation: The benzimidazole moiety can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines, and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole moiety can yield benzimidazole N-oxides, while nucleophilic substitution can introduce various functional groups onto the piperidine ring .

Scientific Research Applications

Research indicates that compounds containing benzimidazole derivatives exhibit a range of biological activities, including:

  • Antitumor Activity : The compound has been studied for its ability to inhibit Kinesin Spindle Protein (KSP), leading to apoptosis in cancer cells. This mechanism is crucial in cancer therapy as it disrupts mitosis, preventing cancer cell proliferation.
  • Antioxidant Properties : The benzimidazole structure contributes to antioxidant activity, reducing oxidative stress and potentially protecting cells from damage.
  • Neuroprotective Effects : Some studies suggest that derivatives of this compound may protect neuronal cells from oxidative damage, indicating potential therapeutic uses in neurodegenerative diseases such as Alzheimer's.

Case Studies and Research Findings

Several studies have explored the efficacy of this compound and its derivatives:

  • Antitumor Activity :
    • A study evaluated the cytotoxic effects of similar benzimidazole derivatives against various cancer cell lines. Results showed significant inhibition of cell growth, attributed to KSP inhibition leading to cell cycle arrest and apoptosis .
  • Neuroprotective Studies :
    • In vitro studies demonstrated that benzimidazole derivatives could protect neuronal cells from oxidative damage. This suggests their potential use in treating neurodegenerative conditions .
  • Kidney Stone Formation :
    • Research has documented the interaction of oxalate with calcium in renal environments, which is essential for understanding potential side effects related to kidney health when using this compound .

Summary of Biological Activities

Activity Effect Reference
KSP InhibitionInduces apoptosis in cancer cells
Antioxidant PropertiesReduces oxidative stress
NeuroprotectionProtects neuronal cells from damage

Mechanism of Action

The mechanism of action of 4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(o-tolyl)piperidine-1-carboxamide oxalate involves its interaction with specific molecular targets. The benzimidazole moiety can bind to proteins and enzymes, potentially inhibiting their activity. This compound may also interfere with cellular processes by disrupting the function of microtubules, which are essential for cell division .

Comparison with Similar Compounds

Table 1: Comparative Overview of Benzimidazole Derivatives

Compound Name Core Structure Key Substituents Biological Target Synthesis Yield (%) Reference
Target Compound (Oxalate Salt) Benzimidazole-piperidine o-Tolyl carboxamide Undisclosed N/A N/A
TH5487 (OGG1i) Benzimidazolone-piperidine 4-Iodophenyl carboxamide OGG1 inhibitor Not reported
OGG1iNA Benzimidazolone-piperidine 4-Chlorophenyl carboxamide OGG1 inhibitor Not reported
IDO1 Inhibitors (e.g., 4-cyano derivatives) Benzimidazole-benzyl Halogen/cyano phenyl groups IDO1 inhibition 48–80
14d (Repositioned Antimalarial) Benzimidazole-piperidine 4-Cyanobenzyl Malaria 98

Key Observations:

Substituent Position and Bioactivity: The target compound’s o-tolyl group introduces steric and electronic effects distinct from para-substituted analogs like TH5487 (4-iodophenyl) and OGG1iNA (4-chlorophenyl). Para-substituents in OGG1 inhibitors likely enhance binding affinity to the enzyme’s active site, while ortho-substituents may alter pharmacokinetics or selectivity . In IDO1 inhibitors (), electron-withdrawing groups (e.g., cyano, fluorine) on the phenyl ring improve potency, suggesting that the target’s methyl group (o-tolyl) may confer different interaction profiles .

Lower yields (e.g., 29% for some phenoxyalkylbenzimidazoles in ) highlight challenges in sterically congested systems, which may also affect the target’s synthesis .

Physicochemical and Pharmacokinetic Considerations

  • Solubility : The oxalate salt form of the target compound likely improves aqueous solubility compared to free-base analogs, similar to sulfoxide-containing derivatives in , where sulfur moieties enhance bioavailability .
  • Thermal Stability : Melting points for benzimidazole derivatives vary widely (103–194°C in ), with the oxalate salt expected to exhibit distinct thermal behavior due to ionic interactions .

Biological Activity

The compound 4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(o-tolyl)piperidine-1-carboxamide oxalate is a benzimidazole derivative with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a benzimidazole moiety, which is known for its diverse biological activities, including anti-cancer and anti-microbial effects. The piperidine ring contributes to its pharmacological profile, enhancing its interaction with biological targets.

The biological activity of benzimidazole derivatives often involves:

  • Inhibition of Enzymes : Many compounds in this class act as inhibitors of various enzymes, contributing to their therapeutic effects.
  • Interaction with Receptors : The structural features allow for binding to specific receptors, influencing cellular signaling pathways.
  • Antimicrobial Activity : Some derivatives exhibit significant activity against pathogenic microorganisms.

Antimicrobial Properties

Research has indicated that benzimidazole derivatives can exhibit anti-mycobacterial activity. For instance, studies have shown that certain imidazole and piperidine derivatives demonstrate effective inhibition against Mycobacterium tuberculosis and Mycobacterium smegmatis. The compound in focus may share similar properties due to its structural analogies with known active compounds .

Anticancer Activity

Benzimidazole derivatives have been extensively studied for their anticancer properties. They often induce apoptosis in cancer cells through various mechanisms:

  • Cell Cycle Arrest : Compounds may interfere with the cell cycle, preventing cancer cell proliferation.
  • Induction of Apoptosis : They can activate apoptotic pathways, leading to programmed cell death in tumor cells.

Study 1: Antimycobacterial Activity

A study evaluated the efficacy of different benzimidazole derivatives against Mycobacterium smegmatis. The results indicated that certain compounds significantly inhibited bacterial growth and biofilm formation. This suggests that this compound could be a candidate for further investigation in anti-tubercular therapy .

Study 2: Anticancer Potential

In vitro studies have demonstrated that benzimidazole derivatives can inhibit the growth of various cancer cell lines. The mechanism involves the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors. Such findings highlight the potential of this compound in cancer treatment strategies .

Data Tables

Biological Activity Effect Observed Reference
AntimycobacterialInhibition of M. smegmatis growth
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionSpecific enzyme targets identified

Q & A

Advanced Research Question

  • Virtual Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like uPAR or histamine receptors, leveraging structural analogs .
  • QSAR Modeling : Corrogate substituent effects (e.g., o-tolyl vs. p-fluorobenzyl) on activity using descriptors like logP, TPSA, and H-bond donors .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize derivatives with low RMSD fluctuations .

What strategies resolve contradictions in reported biological activity data across studies?

Advanced Research Question
Discrepancies may arise from:

  • Assay Variability : Standardize protocols (e.g., cell lines, incubation times) using guidelines like OECD TG 455 .
  • Physicochemical Factors : Account for solubility differences (e.g., oxalate salt vs. free base) via HPLC-UV quantification in buffer systems .
  • Metabolic Stability : Compare hepatic microsomal degradation rates (e.g., t1/2 in human vs. rodent models) to clarify species-specific effects .

How can thermal stability and degradation pathways be evaluated for this compound?

Advanced Research Question

  • Thermogravimetric Analysis (TGA) : Measure weight loss at 200–300°C to identify decomposition thresholds .
  • Differential Scanning Calorimetry (DSC) : Detect endothermic peaks (melting) and exothermic events (oxidative degradation) .
  • LC-MS/MS : Identify degradation products (e.g., hydrolyzed benzimidazole or piperidine fragments) under accelerated storage conditions (40°C/75% RH) .

What experimental designs are recommended for probing structure-activity relationships (SAR) in analogs?

Advanced Research Question

  • Scaffold Hopping : Synthesize variants with substituted benzimidazoles (e.g., 5-fluoro or 6-nitro) or alternative carboxamide linkers .
  • Enantiomeric Resolution : Use chiral HPLC to isolate R/S isomers and compare activity (e.g., IC50 in enzyme inhibition assays) .
  • In Silico Mutagenesis : Predict critical residues via alanine scanning in docking models to guide synthetic prioritization .

How can researchers address poor aqueous solubility during in vitro assays?

Basic Research Question

  • Salt Formation : Test alternative counterions (e.g., hydrochloride, citrate) via pH-solubility profiling .
  • Co-Solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) or cyclodextrin inclusion complexes to enhance dissolution .
  • Nanoformulation : Prepare liposomal or PLGA nanoparticles and characterize encapsulation efficiency via dialysis .

What are the critical considerations for scaling up synthesis from milligram to gram quantities?

Advanced Research Question

  • Process Safety : Assess exothermic risks in cyclization steps using RC1e calorimetry .
  • Purification : Replace column chromatography with recrystallization (e.g., ethanol/water) or continuous flow reactors .
  • Green Chemistry : Substitute toxic solvents (e.g., DMF) with Cyrene™ or 2-MeTHF, optimizing via DOE (Design of Experiments) .

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